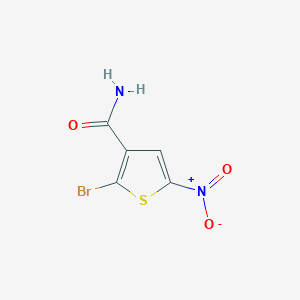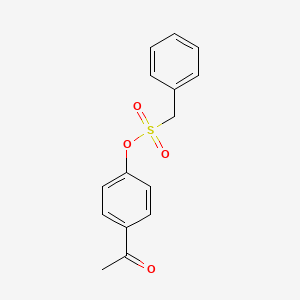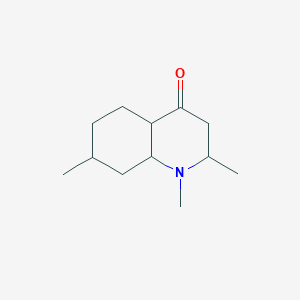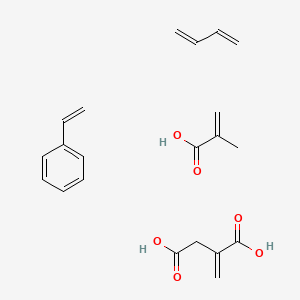![molecular formula C11H14N2O B14630552 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- CAS No. 56635-08-6](/img/structure/B14630552.png)
2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- is an organic compound that belongs to the class of pyrrolidinones. It is characterized by a five-membered lactam ring with a pyridine moiety attached to it. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- typically involves the reaction of 4-methyl-3-pyridinemethanol with 2-pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyrrolidinone compounds.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- include:
- 2-Pyrrolidinone
- N-Methyl-2-pyrrolidinone
- 1-Methyl-2-pyrrolidinone
Uniqueness
What sets 2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]- apart from these similar compounds is its unique structure, which includes a pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other pyrrolidinones may not be suitable for.
Propriétés
Numéro CAS |
56635-08-6 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-[(4-methylpyridin-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-12-7-10(9)8-13-6-2-3-11(13)14/h4-5,7H,2-3,6,8H2,1H3 |
Clé InChI |
DRLURMSCJPLRHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)CN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)

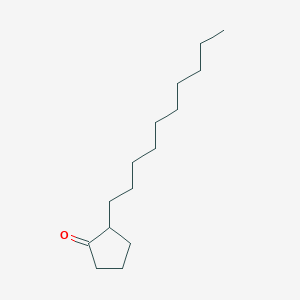
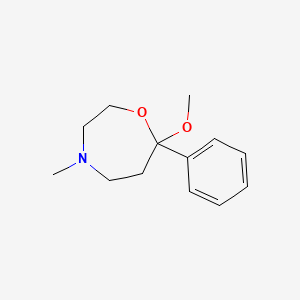
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
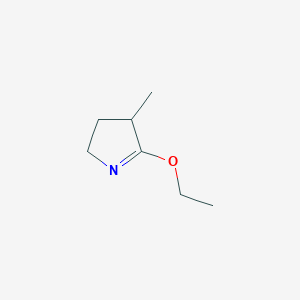

![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
